molecular formula C26H23N3O2 B2440850 1,3-dibenzyl-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione CAS No. 887221-67-2

1,3-dibenzyl-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione

Cat. No.: B2440850
CAS No.: 887221-67-2
M. Wt: 409.489
InChI Key: OMQAHERULOMNJP-UHFFFAOYSA-N
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Description

1,3-Dibenzyl-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione is a heterocyclic compound that belongs to the class of pyrimidoindoles This compound is characterized by its unique structure, which includes a pyrimido[5,4-b]indole core substituted with dibenzyl and dimethyl groups

Properties

CAS No.

887221-67-2

Molecular Formula

C26H23N3O2

Molecular Weight

409.489

IUPAC Name

1,3-dibenzyl-5,8-dimethylpyrimido[5,4-b]indole-2,4-dione

InChI

InChI=1S/C26H23N3O2/c1-18-13-14-22-21(15-18)23-24(27(22)2)25(30)29(17-20-11-7-4-8-12-20)26(31)28(23)16-19-9-5-3-6-10-19/h3-15H,16-17H2,1-2H3

InChI Key

OMQAHERULOMNJP-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N(C3=C2N(C(=O)N(C3=O)CC4=CC=CC=C4)CC5=CC=CC=C5)C

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dibenzyl-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of barbituric acid derivatives with aromatic aldehydes and anilines. The reaction conditions often involve the use of acidic or basic catalysts and elevated temperatures to facilitate the formation of the pyrimidoindole core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is critical to achieving efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibenzyl-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, alkylating agents, or nucleophiles under appropriate conditions (e.g., Friedel-Crafts alkylation or acylation).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Kinase Inhibition

A significant area of research involving 1,3-dibenzyl-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione is its inhibitory effects on various protein kinases. Protein kinases are crucial in regulating cellular functions through phosphorylation processes. The compound has been evaluated for its inhibitory potency against several kinases:

  • CDK5/p25
  • CK1δ/ε
  • DYRK1A
  • GSK-3α/β

In a study published in Nature Communications, the synthesized derivatives demonstrated promising inhibitory activity against these kinases. The results indicated that modifications in the pyrimidoindole structure could enhance the selectivity and potency towards specific kinases .

Anticancer Potential

The ability of 1,3-dibenzyl-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione to inhibit kinases suggests its potential as an anticancer agent. Kinase inhibitors have been widely studied for their role in cancer therapy due to their ability to interfere with signaling pathways that promote tumor growth and survival.

Neuroprotective Effects

Recent studies have also suggested neuroprotective properties of this compound. By inhibiting certain kinases involved in neurodegenerative diseases, it may help in developing treatments for conditions like Alzheimer's disease and other cognitive disorders. The modulation of kinase activity can influence pathways related to neuronal survival and apoptosis .

Synthesis and Derivative Studies

The synthesis of 1,3-dibenzyl-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione typically involves multi-step reactions starting from readily available precursors. Recent advancements have focused on optimizing these synthetic routes to improve yield and purity while exploring various derivatives that may enhance biological activity.

Table: Summary of Synthesis Methods

MethodologyDescriptionYield
TBHP-mediated oxidative synthesisDirect coupling of N-uracil amidines with methylarenesHigh
Multi-step synthesisInvolves several reactions leading to final productModerate

Future Research Directions

Ongoing research is necessary to fully understand the therapeutic potential of 1,3-dibenzyl-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione. Key areas for future investigation include:

  • Mechanistic Studies : Understanding the detailed mechanisms by which this compound exerts its biological effects.
  • Clinical Trials : Evaluating safety and efficacy in human subjects.
  • Structure-Activity Relationship (SAR) : Exploring how modifications to the chemical structure influence biological activity.

Mechanism of Action

The mechanism of action of 1,3-dibenzyl-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-1H-pyrimido[5,4-b][1,4]thiazine-2,4,7(3H,6H,8H)-trione: A related compound with a thiazine ring instead of an indole ring.

    Pyrimido[4,5-b]quinoline-2,4(1H,3H)-diones: Compounds with a quinoline ring system, showing different chemical and biological properties.

Uniqueness

1,3-Dibenzyl-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione is unique due to its specific substitution pattern and the presence of both dibenzyl and dimethyl groups. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development in various fields.

Biological Activity

1,3-Dibenzyl-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione is a compound that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

The molecular formula of 1,3-dibenzyl-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione is C24H19N3O. The compound features a complex pyrimidine-indole structure which is crucial for its biological interactions.

Biological Activity Overview

Research indicates that compounds within the pyrimido[5,4-b]indole family exhibit various biological activities including kinase inhibition and antimicrobial properties.

1. Kinase Inhibition

A study explored the inhibitory effects of similar compounds on several protein kinases such as CDK5/p25 and GSK-3α/β. The results showed that certain derivatives demonstrated significant inhibitory activity:

CompoundCDK5/p25 (IC50 μM)GSK-3α/β (IC50 μM)
1a>10>10
1b>10>10
1d0.6>10
2a7.6>10

Notably, compound 1d displayed a submicromolar IC50 value against CK1δ/ε, indicating its potential as a selective kinase inhibitor .

2. Antimicrobial Activity

Another study assessed the antimicrobial properties of related compounds against various bacterial strains. The results indicated that several derivatives exhibited better antibacterial potency than standard antibiotics like ampicillin:

CompoundAntibacterial Activity (MIC μg/mL)
5b<0.5
5g<0.5

These compounds were particularly effective against resistant strains such as MRSA and Pseudomonas aeruginosa .

The mechanisms underlying the biological activities of 1,3-dibenzyl-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione are still being elucidated. However, it is hypothesized that the structural features of the pyrimidine-indole moiety play a critical role in its interaction with biological targets.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various targets. These studies suggest that the presence of specific functional groups enhances binding interactions with enzymes involved in cancer progression and microbial resistance .

Case Study: Antitumor Activity

In a recent investigation into the antitumor properties of pyrimidoindole derivatives, it was found that certain modifications to the indole structure significantly increased cytotoxicity against cancer cell lines. The study highlighted that compounds with electron-withdrawing groups exhibited improved activity compared to their analogs .

Case Study: Anti-HIV Activity

Another study reported that related compounds showed promising anti-HIV activity through inhibition of viral replication mechanisms. This suggests potential therapeutic applications in antiviral drug development .

Q & A

Basic: How can researchers optimize the synthesis of 1,3-dibenzyl-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4-dione?

Methodological Answer:
Synthetic routes for pyrimidoindole derivatives often employ multicomponent reactions under controlled conditions. For example, microwave-assisted heating (160°C for 20 min in DMF) efficiently facilitates cyclization and reduces side products . Pd-catalyzed amidation and cyclization strategies are also effective for constructing the fused indole-pyrimidine core, as demonstrated in the synthesis of structurally similar compounds like 5-ethyl-2-phenyl-5H-pyrimido[5,4-b]indole . Key steps include:

  • Precursor selection : Use 5-aminouracil derivatives and substituted benzyl halides for N-alkylation.
  • Reaction monitoring : Employ HPLC or TLC to track intermediates.
  • Purification : Column chromatography with gradients (e.g., ethyl acetate/hexane) ensures high purity.

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:
Structural validation requires a combination of spectroscopic and chromatographic methods:

  • 1H NMR : Peaks at δ 9.36 (s, 1H, indole NH) and δ 4.60 (q, 2H, ethyl group) confirm substitution patterns .
  • Mass spectrometry : High-resolution ESI-MS identifies the molecular ion ([M]+) and fragments (e.g., m/z 365 for C20H19N3O4 analogs) .
  • IR spectroscopy : Bands near 1655 cm⁻¹ (C=O stretching) verify the dione moiety .

Advanced: How does this compound interact with α1-adrenoceptors, and what structural features drive selectivity?

Methodological Answer:
Pyrimido[5,4-b]indole-2,4-diones exhibit high α1-adrenoceptor affinity due to their planar fused-ring system and substituent effects. For instance:

  • The 3-[2-[4-(2-methoxyphenyl)piperazinyl]ethyl] side chain enhances binding (Ki = 0.21 nM in rat cortical membranes) .
  • Selectivity determinants :
    • Bulky substituents (e.g., 2-chlorophenyl) reduce α2 and 5HT1A off-target binding (>10,000-fold selectivity) .
    • Methyl groups at positions 5 and 8 may stabilize hydrophobic interactions in the receptor pocket .
      Experimental validation : Radioligand displacement assays (e.g., [3H]prazosin) and comparative binding studies against α2/β2/5HT1A receptors are critical .

Advanced: How can researchers resolve contradictions in reported receptor-binding data?

Methodological Answer:
Discrepancies in binding affinities (e.g., varying Ki values across studies) may arise from:

  • Assay conditions : Differences in membrane preparation (e.g., rat vs. human tissues) or buffer pH .
  • Isomerism : Unreported stereochemistry at chiral centers (e.g., ethyl or piperazinyl groups) .
    Resolution strategies :
  • Reproduce assays under standardized conditions (e.g., pH 7.4, 25°C).
  • Use chiral HPLC to separate enantiomers and test individual isomers .
  • Validate findings with orthogonal techniques (e.g., functional cAMP assays) .

Advanced: What biological activities beyond α1-adrenoceptor modulation are plausible?

Methodological Answer:
Structural analogs of pyrimidoindole-diones show diverse bioactivities:

  • Antimicrobial potential : Thieno-pyrimidine-diones with oxadiazole substituents inhibit microbial growth (MIC = 4–16 µg/mL) .
  • 5HT1A receptor interaction : Certain 3-alkyl-piperazinyl derivatives exhibit dual α1/5HT1A affinity, suggesting serotonergic pathways .
    Research steps :
  • Screen against bacterial/fungal panels (e.g., S. aureus, C. albicans) .
  • Perform molecular docking with 5HT1A homology models to identify key binding residues .

Advanced: How to address challenges in isolating stereoisomers of this compound?

Methodological Answer:
Chiral centers (e.g., ethyl or benzyl groups) necessitate enantiomeric separation:

  • Chiral chromatography : Use amylose- or cellulose-based columns with hexane/isopropanol gradients .
  • Enzymatic resolution : Lipases or esterases selectively hydrolyze one enantiomer .
  • Crystallization : Diastereomeric salt formation with tartaric acid derivatives .

Advanced: What computational approaches predict its pharmacokinetic properties?

Methodological Answer:

  • ADMET prediction : Tools like SwissADME assess logP (lipophilicity) and BBB permeability. Substituents like benzyl groups may increase logP, reducing solubility .
  • Molecular dynamics (MD) simulations : Model interactions with cytochrome P450 enzymes to predict metabolic stability .
  • QSAR models : Correlate structural descriptors (e.g., polar surface area) with bioavailability .

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